molecular formula C7H5BrClFO B125206 5-Bromo-2-chloro-4-fluoroanisole CAS No. 146447-18-9

5-Bromo-2-chloro-4-fluoroanisole

Cat. No. B125206
M. Wt: 239.47 g/mol
InChI Key: KHRHCBZTZQFNDK-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-fluoroanisole is a halogenated compound that is not directly discussed in the provided papers. However, related compounds and their interactions with various chemical agents are examined, which can provide insights into the behavior of halogenated compounds in general. For instance, the degradation of 5-fluorouracil by chlorine and bromine is studied, indicating that halogenated compounds can undergo specific reactions depending on the conditions such as pH . Similarly, the chemoselective functionalization of a related compound, 5-bromo-2-chloro-3-fluoropyridine, is described, showcasing how different halogen substituents can influence the reactivity of a molecule .

Synthesis Analysis

The synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine is discussed, which involves halogen dance reactions and can lead to the creation of various pentasubstituted pyridines . This suggests that the synthesis of 5-Bromo-2-chloro-4-fluoroanisole could potentially be achieved through similar methods, utilizing strategic halogenation and functional group manipulations.

Molecular Structure Analysis

The analysis of vibrational spectra based on density functional theory (DFT) calculations for halogen-substituted cytosines provides insights into how different halogens can affect the vibrational frequencies and overall structure of a molecule . This information can be extrapolated to understand the molecular structure of 5-Bromo-2-chloro-4-fluoroanisole, as the presence of halogens is likely to influence its vibrational properties and stability.

Chemical Reactions Analysis

The chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine demonstrates how specific halogens on a compound can direct the course of a reaction, leading to selective substitution products . This indicates that 5-Bromo-2-chloro-4-fluoroanisole may also undergo selective chemical reactions based on the position and type of halogen substituents present.

Physical and Chemical Properties Analysis

The determination of odorous mixed chloro-bromoanisoles in water using solid-phase micro-extraction and gas chromatography-mass spectrometry (GC-MS) highlights the importance of analytical methods in characterizing the physical and chemical properties of halogenated anisoles . Although 5-Bromo-2-chloro-4-fluoroanisole is not specifically mentioned, the study implies that similar compounds can be analyzed for their odor profiles and concentrations in environmental samples. Additionally, the vibrational analysis of various aniline derivatives provides further understanding of the effects of halogen substituents on the physical properties of these molecules .

Scientific Research Applications

Protonation and Structure Analysis

5-Bromo-2-chloro-4-fluoroanisole is part of the halogen-containing benzenes group. Research shows that halogenated benzenes like 2-Fluoro-, chloro- and bromomesitylenes, and 5-fluoro-, chloro- and bromo-m-xylenes form stable benzenium ions in certain conditions. These ions offer valuable insights into their structure and reactivity, relevant for various chemical synthesis processes (Brouwer, 2010).

Chemoselective Functionalization

The chemoselective functionalization of halogen-containing pyridines, closely related to 5-Bromo-2-chloro-4-fluoroanisole, has been studied. These studies provide insights into selective substitution reactions, which are crucial for developing specific compounds in medicinal chemistry and other scientific fields (Stroup et al., 2007).

Synthesis of Polyhaloadamantanes

Research on pseudotetrahedral, conformationally stable halogenated compounds, including those related to 5-Bromo-2-chloro-4-fluoroanisole, has been conducted. These studies contribute to understanding the synthesis, separation, and configuration of such compounds, which have applications in stereochemistry and material science (Schreiner et al., 2002).

Building Blocks in Medicinal Chemistry

5-Bromo-2-chloro-4-fluoroanisole derivatives are considered valuable potential building blocks in medicinal chemistry. Studies have explored their synthesis and application in creating various functionalized pyridines, highlighting their significance in drug development and organic synthesis (Wu et al., 2022).

Structural Investigations

Studies on 4-halo-1,2,3,5-dithiadiazolyl radicals, closely related to 5-Bromo-2-chloro-4-fluoroanisole, have provided insights into their crystal structures and intradimer interactions. This information is important for understanding the behavior of halogenated compounds in various chemical environments (Knapp et al., 2005).

Synthesis of Selective Modulators

Research has been conducted on the synthesis of selective modulators using compounds related to 5-Bromo-2-chloro-4-fluoroanisole. These studies demonstrate the use of such halogenated compounds in developing specific receptor modulators, significant for pharmaceutical applications (Huffman et al., 2007).

Industrial Applications

5-Bromo-2-chloro-4-fluoroanisole and its derivatives have industrial applications, such as in the synthesis of heat and pressure-sensitive dyes used in thermal papers. Studies on efficient production methods highlight its industrial relevance (Xie et al., 2020).

Safety And Hazards

“5-Bromo-2-chloro-4-fluoroanisole” is classified as a hazardous chemical. It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-bromo-4-chloro-2-fluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRHCBZTZQFNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436928
Record name 5-bromo-2-chloro-4-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-4-fluoroanisole

CAS RN

146447-18-9
Record name 5-bromo-2-chloro-4-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloro-4-fluoroanisole
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Synthesis routes and methods I

Procedure details

A solution of 4-chloro-2-fluoro-5-methoxyaniline (25.0 g, 0.143 mol) in 10% HBr (250 mL) was cooled to 0° C. and a solution of sodium nitrite (15.0 g, 0.218 mol) in water (20 mL) was slowly added. After addition, methylene chloride (50 mL) and cupric bromide (30.0 g, 0.244 mol) were added slowly. The reaction mixture was then warmed to ambient temperature, stirred for one hour, filtered through a bed of celite, and extracted with methylene chloride (2×100 mL). The combined organic phases were dried and concentrated. Chromatography of the dark oil (5% ethyl acetate in hexanes) gave 1-bromo-4-chloro-2-fluoro-5-methoxybenzene (16.6 g, 0.070 mol): 1H NMR (CDCl3): δ 7.20 (m, 1H), 7.05 (dd, 1H), 4.00 (s, 3H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
cupric bromide
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 4-chloro-2-fluoro-5-methoxyaniline (25.0 g, 0.143 mol) in 10% HBr (250 mL) was cooled to 0° C. and a solution of sodium nitrite (15.0 g, 0.218 mol) in water (20 mL) was slowly added. Methylene chloride (50 mL) and curpric bromide (30.0 g, 0.244 mol) were added slowly and then the mixture was warmed to ambient temperature and stirred for 1 hour. The reaction mixture was filtered through a bed of celite and extracted with methylene chloride (2×100 mL) and the combined organic phases were dried (sodium sulfate) and concentrated. Chromatography of the dark oil (5% ethyl acetate in hexanes) gave 1-bromo-4-chloro-2-fluoro-5-methoxybenzene (16.6 g, 0.070 mol): 1H NMR (CDCl3): δ 7.20 (m, 1H) 7.05 (dd, 1H), 4.00 (s, 3H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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